Potassium trifluoro(5-(methoxymethyl)thiophen-2-yl)borate
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Overview
Description
Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide typically involves the reaction of a boronic acid or ester with potassium bifluoride (KHF2) under controlled conditions. This method ensures the formation of the trifluoroborate group, which is crucial for the compound’s stability and reactivity .
Industrial Production Methods
Industrial production of potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids .
Scientific Research Applications
Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide exerts its effects involves the formation of stable boron-carbon bonds. This stability allows the compound to participate in various chemical reactions, facilitating the formation of complex organic structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(methoxymethyl)borate
- Potassium 5-methylfuran-2-trifluoroborate
Uniqueness
Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized chemical reactions and applications .
Properties
Molecular Formula |
C6H7BF3KOS |
---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
potassium;trifluoro-[5-(methoxymethyl)thiophen-2-yl]boranuide |
InChI |
InChI=1S/C6H7BF3OS.K/c1-11-4-5-2-3-6(12-5)7(8,9)10;/h2-3H,4H2,1H3;/q-1;+1 |
InChI Key |
FYLOPEJJSCBAKM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(S1)COC)(F)(F)F.[K+] |
Origin of Product |
United States |
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